![molecular formula C10H10FN3O B2702280 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1506492-48-3](/img/structure/B2702280.png)
1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the enantioselective reduction of 1-(4-fluorophenyl)ethanone, catalyzed by P. crispum cells, was studied. Conditions that allow obtaining (S)-(-)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 hours with a 46% yield (90% ee) were found .Molecular Structure Analysis
The molecular structure of similar compounds like “1-(4-Fluorophenyl)ethanol” has been analyzed. The structure of ®- and (S)-(–)-1-(4-fluorophenyl)ethanols was confirmed with the use of 1H and 13C NMR spectroscopy, gas chromatography-mass spectrometry, and polarimetry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the bioreduction of 1-(4-fluorophenyl)ethanone in the presence of ethanol, isopropanol (1‒5%), or of an equimolar amount of glucose as an exogenous reducing agent mainly leads to the formation of an S-alcohol with moderate yields and optical purities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “1-(4-Fluorophenyl)ethanol” have been analyzed. It has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
- Context : (S)-(–)-1-(4-fluorophenyl)ethanol serves as an intermediate in the synthesis of an antagonist for the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells .
- Context : Researchers use (S)-(–)-1-(4-fluorophenyl)ethanol and its o-fluoro-substituted analogs to explore chiral interactions and molecular recognition .
- Context : ®-(+)-1-(4-fluorophenyl)ethanol is a component of an antimalarial agent, highlighting its potential therapeutic value .
- Context : ®-(+)-1-(4-fluorophenyl)ethanol is essential for the development of γ-secretase modulators, which target the amyloid precursor protein and play a role in Alzheimer’s therapy .
- Context : Researchers have studied the enantioselective reduction of 1-(4-fluorophenyl)ethanone using biocatalysts. Petroselinum crispum cells, for instance, can produce (S)-(–)-1-(4-fluorophenyl)ethanol with a 46% yield and 90% enantiomeric excess (ee) after 48 hours .
Antagonist of CCR5 Chemokine Receptor
Chiral Recognition Studies
Antimalarial Agent Component
γ-Secretase Modulator for Alzheimer’s Disease
Enantioselective Synthesis via Biocatalysis
Triflate Intermediate Synthesis
Safety and Hazards
properties
IUPAC Name |
1-[1-(4-fluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFBLZUNHUHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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